molecular formula C5H2BrClN4 B14019319 8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine

8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine

Cat. No.: B14019319
M. Wt: 233.45 g/mol
InChI Key: VRJOUJJQWSCJRY-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of bromine and chlorine atoms attached to a triazolo-pyrazine ring system. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of commercially available reagents to create a small library of triazolopyrazines with various substituents . The synthetic route may include the use of bromine and chlorine sources to introduce the halogen atoms into the triazolo-pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of readily available and cost-effective starting materials, along with optimized reaction conditions to maximize yield and purity. The process may include steps such as bromination, chlorination, and cyclization, followed by purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted triazolopyrazines, which may exhibit different biological activities and properties .

Scientific Research Applications

8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H2BrClN4

Molecular Weight

233.45 g/mol

IUPAC Name

8-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H2BrClN4/c6-4-5-9-2-10-11(5)3(7)1-8-4/h1-2H

InChI Key

VRJOUJJQWSCJRY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NC=N2)C(=N1)Br)Cl

Origin of Product

United States

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